molecular formula C19H27N5O3S B12245856 4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine

4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine

Cat. No.: B12245856
M. Wt: 405.5 g/mol
InChI Key: XRKMZZKUFMOEFF-UHFFFAOYSA-N
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Description

4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine is a complex organic compound with a unique structure that includes an imidazole ring, a sulfonyl group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine typically involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfonyl group, and the coupling with the pyrimidine moiety. Common reagents used in these reactions include imidazole, sulfonyl chlorides, and pyrimidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with biological targets, making it a valuable compound for research in various fields.

Properties

Molecular Formula

C19H27N5O3S

Molecular Weight

405.5 g/mol

IUPAC Name

3a-[(4-methylpyrimidin-2-yl)oxymethyl]-2-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C19H27N5O3S/c1-14(2)23-10-17(21-13-23)28(25,26)24-9-16-5-4-7-19(16,11-24)12-27-18-20-8-6-15(3)22-18/h6,8,10,13-14,16H,4-5,7,9,11-12H2,1-3H3

InChI Key

XRKMZZKUFMOEFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=CN(C=N4)C(C)C

Origin of Product

United States

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